3-(Naphthalen-2-yl)benzoic acid
Description
Structure
3D Structure
Properties
CAS No. |
168618-46-0 |
|---|---|
Molecular Formula |
C19H14O4 |
Molecular Weight |
306.3 g/mol |
IUPAC Name |
3-(6-methoxycarbonylnaphthalen-2-yl)benzoic acid |
InChI |
InChI=1S/C19H14O4/c1-23-19(22)17-8-7-14-9-13(5-6-15(14)11-17)12-3-2-4-16(10-12)18(20)21/h2-11H,1H3,(H,20,21) |
InChI Key |
JPUBMSAOATWCOC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC(=CC=C3)C(=O)O |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C=C(C=C2)C3=CC(=CC=C3)C(=O)O |
Pictograms |
Irritant |
Origin of Product |
United States |
Foundational & Exploratory
3-(Naphthalen-2-yl)benzoic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of 3-(Naphthalen-2-yl)benzoic acid
Foreword: Unveiling the Molecular Architecture
In the landscape of modern chemical research, the exploration of bi-aryl scaffolds continues to yield molecules of significant interest for both materials science and drug development. 3-(Naphthalen-2-yl)benzoic acid, a molecule integrating a naphthalene ring with a benzoic acid moiety, represents a compelling target for synthesis and characterization. Its rigid, aromatic structure and the presence of a versatile carboxylic acid handle suggest potential applications as a building block for advanced polymers, a ligand for metal-organic frameworks, or a core structure in the design of novel therapeutic agents. This guide provides an in-depth exploration of its chemical properties, grounded in established principles of organic chemistry and predictive data analysis. We will delve into its synthesis, physicochemical characteristics, and spectroscopic signature, offering both a theoretical framework and practical, field-proven protocols for the research scientist.
I. Synthesis via Suzuki-Miyaura Cross-Coupling
The most logical and efficient synthetic route to construct the C-C bond between the naphthalene and benzene rings is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This Nobel Prize-winning methodology is renowned for its mild reaction conditions, high functional group tolerance, and excellent yields in the formation of bi-aryl compounds.[1][2]
The strategic disconnection of 3-(Naphthalen-2-yl)benzoic acid points to two primary coupling partners: 2-halonaphthalene with 3-carboxyphenylboronic acid, or 3-halobenzoic acid with naphthalene-2-boronic acid. The choice between these pathways is often dictated by the commercial availability and stability of the starting materials. For this guide, we will focus on the coupling of a 2-halonaphthalene (e.g., 2-bromonaphthalene) with 3-carboxyphenylboronic acid, as arylboronic acids are generally stable and readily available.
The catalytic cycle, a cornerstone of this reaction, involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-halonaphthalene.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[3]
-
Reductive Elimination: The two coupled aryl groups are expelled from the palladium center, forming the desired product and regenerating the Pd(0) catalyst.
Caption: Synthetic workflow for 3-(Naphthalen-2-yl)benzoic acid via Suzuki-Miyaura coupling.
Experimental Protocol: Synthesis
This protocol represents a standard, self-validating system for a Suzuki-Miyaura coupling reaction.
-
Reactor Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromonaphthalene (1.0 eq), 3-carboxyphenylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (2.5 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times to ensure an oxygen-free environment, which is critical to prevent the degradation of the palladium catalyst.
-
Solvent and Catalyst Addition: Add a degassed solvent system, typically a mixture like toluene/ethanol/water (e.g., in a 4:1:1 ratio), via cannula. Follow this with the addition of the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, ~2-5 mol%).
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material (2-bromonaphthalene) is consumed.[4]
-
Work-up: Cool the mixture to room temperature. Dilute with water and acidify with 1M HCl to protonate the carboxylate and precipitate the product.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Remove the solvent under reduced pressure. The crude solid product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid) to yield pure 3-(Naphthalen-2-yl)benzoic acid.
II. Physicochemical Properties
The physical and chemical properties of 3-(Naphthalen-2-yl)benzoic acid are dictated by its constituent parts: a large, hydrophobic bi-aryl system and a polar, acidic carboxylic acid group.
| Property | Data | Source |
| Molecular Formula | C₁₇H₁₂O₂ | [5] |
| Molecular Weight | 248.27 g/mol | [5] |
| Monoisotopic Mass | 248.08372 Da | [5][6] |
| CAS Number | 168618-46-0 | [5] |
| Appearance | Predicted: White to off-white crystalline solid | N/A |
| XlogP (Predicted) | 4.3 | [5][6] |
| Melting Point | Not experimentally determined. Expected to be significantly higher than benzoic acid (122 °C) due to increased molecular weight and planarity. | [7][8] |
| Solubility | Predicted to be poorly soluble in water, but soluble in organic solvents like DMSO, DMF, and hot ethanol.[9][10] | N/A |
The high predicted XlogP value of 4.3 indicates significant lipophilicity, suggesting poor solubility in aqueous media.[5][6] The carboxylic acid group allows for greatly enhanced solubility in basic aqueous solutions due to the formation of the water-soluble carboxylate salt, a property that is crucial for purification and separation processes.[11]
Experimental Protocol: Melting Point Determination
-
Sample Preparation: Place a small amount of the dry, crystalline product into a capillary tube, sealed at one end.[12]
-
Measurement: Place the capillary tube into a calibrated melting point apparatus.
-
Heating: Heat the sample slowly (1-2 °C per minute) as the temperature approaches the expected melting point.
-
Observation: Record the temperature range from the point at which the first drop of liquid appears to when the entire sample has melted.[12] This range provides an indication of the substance's purity.
III. Spectroscopic and Analytical Characterization
Confirming the identity and purity of the synthesized compound requires a suite of analytical techniques. The combination of mass spectrometry with IR and NMR spectroscopy provides an unambiguous structural elucidation.
Caption: Analytical workflow for the characterization of 3-(Naphthalen-2-yl)benzoic acid.
A. Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the molecular formula.
Table of Predicted m/z Adducts
| Adduct | Predicted m/z |
| [M+H]⁺ | 249.09100 |
| [M+Na]⁺ | 271.07294 |
| [M-H]⁻ | 247.07644 |
Data sourced from PubChem predictions.[6]
B. Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid and the aromatic rings.
-
O-H Stretch: A very broad absorption band is expected from approximately 3300 to 2500 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.[13][14]
-
C-H Stretch (Aromatic): Sharp peaks are expected just above 3000 cm⁻¹.
-
C=O Stretch: A strong, sharp absorption band is anticipated between 1710 and 1680 cm⁻¹ for the carbonyl of the aromatic carboxylic acid.[14][15]
-
C=C Stretch (Aromatic): Multiple medium to weak bands will appear in the 1625-1465 cm⁻¹ region.
-
C-O Stretch & O-H Bend: The in-plane O-H bend is coupled with the C-O stretch, giving rise to strong bands in the 1320-1210 cm⁻¹ region.[13]
-
O-H Bend (Out-of-Plane): A broad band centered around 960-900 cm⁻¹ is a key indicator of the carboxylic acid dimer.[14]
C. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
-
¹H NMR:
-
-COOH Proton: A highly deshielded, broad singlet is expected far downfield, typically >12 ppm.
-
Aromatic Protons: A complex multiplet region between ~7.4 and 8.5 ppm is expected, integrating to 11 protons. The specific splitting patterns would require advanced simulation or experimental determination but would be consistent with the substitution patterns of the two aromatic rings.
-
-
¹³C NMR:
-
Carbonyl Carbon (-COOH): A signal is expected in the range of 170-175 ppm.[16]
-
Aromatic Carbons: A multitude of signals will be present in the aromatic region (~125-145 ppm), corresponding to the 16 distinct aromatic carbons in the structure.
-
IV. Potential Applications and Future Research
While specific applications for 3-(Naphthalen-2-yl)benzoic acid are not yet widely documented, its structure is suggestive of several research avenues.
-
Medicinal Chemistry: The benzophenone scaffold, a related structural motif, is present in numerous pharmacologically active compounds.[17] This molecule could serve as a precursor for synthesizing novel analogues for screening against various biological targets.
-
Materials Science: Bi-aryl carboxylic acids are valuable ligands for creating metal-organic frameworks (MOFs) or as monomers for high-performance polymers, leveraging the rigidity and thermal stability of the naphthalene core.
-
Organic Electronics: The extended π-system of the naphthalene ring makes it a candidate for incorporation into organic semiconductors or light-emitting materials.
Future research should focus on the experimental validation of the predicted properties outlined in this guide, including definitive spectroscopic analysis, melting point determination, and solubility profiling in various pharmaceutically relevant solvents. Exploration of its derivatization via the carboxylic acid group will unlock its potential as a versatile building block in multiple scientific disciplines.
V. Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 3-(Naphthalen-2-yl)benzoic acid is classified with the following hazards:
Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
References
-
PubChem. 3-(naphthalen-2-yl)benzoic acid (C17H12O2) - PubChemLite. Available from: [Link]
-
PubChem. 3-(Naphthalen-2-yl)benzoic acid. Available from: [Link]
-
Doc Brown's Chemistry. Infrared spectrum of benzoic acid. Available from: [Link]
-
Online Labs. To Determine The Melting Point of Organic Compounds Like Naphthalene and Benzoic Acid. Available from: [Link]
-
Indian Journal of Chemistry. IR Spectrum of Benzoic Acid-Naphthalene Eutectic. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
PubChem. 3,3'-(Naphthalene-2,7-diyl)dibenzoic acid. Available from: [Link]
-
MDPI. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Available from: [Link]
-
ResearchGate. IR spectra of benzoic acid in the regions of OH (a) and C=O (b) stretching vibrations. Available from: [Link]
-
Royal Society of Chemistry. Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. Available from: [Link]
-
IntechOpen. Identification Of Benzoic Acid By Gc And Mass Spectrometry. Available from: [Link]
-
Wikipedia. Benzoic acid. Available from: [Link]
-
ResearchGate. Mass spectra of naphthalene metabolites. a) Benzoic acid-TMS... Available from: [Link]
-
ResearchGate. (PDF) Solubility of Benzoic Acid in Mixed Solvents. Available from: [Link]
-
PMC. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Available from: [Link]
-
Academia.edu. Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Available from: [Link]
-
CORE. Infrared Spectra and Molecular Configuration of Benzoic Acid. Available from: [Link]
-
Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. Available from: [Link]
-
Sciencemadness Wiki. Benzoic acid. Available from: [Link]
-
Homework.Study.com. Why is it possible to separate naphthalene and benzoic acid?. Available from: [Link]
- Google Patents. CN106045840A - Synthetic process of 2-benzoylbenzoic acid.
-
Snowhite Chemical Co.,LTD. Industrial preparation method of benzoic acid. Available from: [Link]
-
PubChem. 3-Naphthalen-2-ylsulfonylazanidylbenzoate. Available from: [Link]
Sources
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- 3. Suzuki Coupling [organic-chemistry.org]
- 4. 利用できないコンテンツ [sigmaaldrich.com]
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Strategic Utilization of 3-(Naphthalen-2-yl)benzoic Acid: A Technical Guide for Materials & Pharmaceutical Applications
The following technical guide details the strategic applications of 3-(Naphthalen-2-yl)benzoic acid in materials science and pharmaceutical development.
Executive Summary: The "Kinked" Biaryl Advantage
3-(Naphthalen-2-yl)benzoic acid (CAS: 168618-46-0) represents a specialized class of biaryl monocarboxylic acids . Unlike its linear para-substituted analogues (e.g., 4-(naphthalen-2-yl)benzoic acid), this molecule features a meta-linkage that introduces a critical 120° structural kink .
This geometric feature, combined with the extended conjugation of the naphthalene moiety, dictates its primary utility in three high-value domains:
-
MOF Defect Engineering: Acting as a bulky "modulator" to control crystal growth and introduce mesoporosity in Metal-Organic Frameworks.
-
Pharmaceutical Co-Crystallization: Serving as a lipophilic co-former to modify the bioavailability of API (Active Pharmaceutical Ingredient) salts.
-
Optoelectronic Supramolecular Assembly: Functioning as a fluorescent building block for tunable organic solids.
Chemical Profile & Physical Properties[1][2][3][4]
| Property | Value / Characteristic | Relevance to Application |
| Molecular Formula | -- | |
| Molecular Weight | 248.28 g/mol | Moderate size allows for efficient packing. |
| Geometry | Non-planar, "Kinked" (Meta-substitution) | Prevents close-packing in certain polymorphs; promotes porosity. |
| pKa (Calc.) | ~4.18 | Similar to benzoic acid; suitable for salt formation with basic drugs. |
| LogP (Calc.) | ~4.8 | Highly lipophilic; enhances membrane permeability in co-crystals. |
| Fluorescence | UV-active; useful for tracking in biological or material matrices. |
Application I: Defect Engineering in Metal-Organic Frameworks (MOFs)
The Mechanism: Steric Modulation
In MOF synthesis, monocarboxylic acids are employed as modulators . They compete with dicarboxylate linkers for coordination sites on metal clusters (Secondary Building Units - SBUs).
-
Standard Modulator (Benzoic Acid): Small, creates point defects.
-
3-(Naphthalen-2-yl)benzoic Acid: The bulky naphthalene tail creates steric frustration around the metal node. When this molecule coordinates to a cluster (e.g.,
node in UiO-66), it blocks the attachment of subsequent linkers more effectively than benzoic acid, leading to:-
Missing Cluster Defects: Creating larger, mesoporous cavities within microporous frameworks.
-
Crystal Size Control: Slowing nucleation rates to yield large, diffraction-quality single crystals.
-
Experimental Protocol: Defect-Engineered UiO-66 Synthesis
Objective: Synthesis of highly crystalline, defect-rich UiO-66 using 3-(Naphthalen-2-yl)benzoic acid as a modulator.
Reagents:
-
Zirconium(IV) chloride (
) -
Terephthalic acid (
) -
Modulator: 3-(Naphthalen-2-yl)benzoic acid
-
Solvent: N,N-Dimethylformamide (DMF)
Workflow:
-
Pre-dissolution: Dissolve
(0.5 mmol) in 10 mL DMF via sonication (15 min). -
Modulator Addition: Add 3-(Naphthalen-2-yl)benzoic acid (5.0 mmol, 10 equivalents). Note: High equivalents are necessary to force the competitive coordination.
-
Linker Addition: Add
(0.5 mmol) and stir at room temperature for 30 min. -
Solvothermal Reaction: Seal in a Teflon-lined autoclave and heat at 120°C for 24 hours .
-
Washing: Centrifuge the resulting white powder. Wash 3x with DMF (to remove unreacted ligand) and 3x with Methanol (to exchange pore solvent).
-
Activation: Dry under vacuum at 80°C for 12 hours. Do not exceed 150°C initially to prevent collapse of defect sites.
Figure 1: Logic flow of using steric modulators to engineer defects in MOF lattices.
Application II: Pharmaceutical Co-Crystals
The Mechanism: Solubility & Bioavailability Tuning
For drug development professionals, this compound serves as a Co-Crystal Former (CCF) .[1] Many Active Pharmaceutical Ingredients (APIs) suffer from poor solubility (BCS Class II).
-
Role of Carboxylic Acid: Forms robust Heterosynthon (R-COOH
N-Heterocycle) with basic drugs (e.g., Carbamazepine, Isoniazid). -
Role of Naphthalene: The hydrophobic tail prevents the co-crystal from dissolving too instantly (which can cause crashing out), providing a sustained release profile, or conversely, disrupting the stable crystal lattice of the drug to improve dissolution rate via disorder.
Experimental Protocol: Liquid-Assisted Grinding (LAG)
Objective: Screening for co-crystal formation with a model API (e.g., Isoniazid).
Workflow:
-
Stoichiometry: Weigh Isoniazid (1.0 mmol) and 3-(Naphthalen-2-yl)benzoic acid (1.0 mmol).
-
Solvent Selection: Add 10-20
of Ethanol (green solvent) to the mixture. -
Grinding: Grind in a ball mill or mortar/pestle for 20 minutes at 30 Hz.
-
Characterization: Analyze via Powder X-Ray Diffraction (PXRD).
-
Success Criteria: Disappearance of starting material peaks and emergence of new, distinct reflections indicating a new phase.
-
Synthesis of 3-(Naphthalen-2-yl)benzoic Acid
To ensure supply chain independence, the synthesis of the core material via Suzuki-Miyaura coupling is described below.
Reaction Scheme:
Protocol:
-
Reagents:
-
3-Carboxyphenylboronic acid (1.0 eq)
-
2-Bromonaphthalene (1.0 eq)
-
Catalyst:
(3-5 mol%) -
Base:
(2.0 eq, 2M aqueous solution) -
Solvent: 1,4-Dioxane
-
-
Procedure:
-
Degas the solvent mixture (Dioxane/Water 4:1) with
for 30 mins. -
Add reactants and catalyst under inert atmosphere.[2]
-
Reflux at 100°C for 12-16 hours.
-
Workup: Acidify the aqueous layer with 1M HCl to precipitate the product. Filter and recrystallize from Ethanol/Water.
-
Figure 2: Suzuki-Miyaura coupling workflow for the synthesis of the target biaryl acid.
References
-
Modulator Chemistry in MOFs
-
Schaate, A., et al. "Modulated Synthesis of Zr-Based Metal-Organic Frameworks: From Nano to Single Crystals." Chemistry – A European Journal, 2011. Link
-
-
Suzuki Coupling Methodology
-
Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. Link
-
-
Pharmaceutical Co-Crystals
-
Thakuria, R., et al. "Pharmaceutical cocrystals and poorly soluble drugs." International Journal of Pharmaceutics, 2013. Link
-
-
Compound Data
Sources
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- 3. 3-(Naphthalen-2-yl)benzoic acid | C17H12O2 | CID 2760150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,3'-(Naphthalene-2,7-diyl)dibenzoic acid | C24H16O4 | CID 70698442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - 3-(naphthalen-2-yl)benzoic acid (C17H12O2) [pubchemlite.lcsb.uni.lu]
Methodological & Application
Application Note: Protocol for Suzuki-Miyaura Synthesis of 3-(naphthalen-2-yl)benzoic Acid
Executive Summary
This application note details the synthesis of 3-(naphthalen-2-yl)benzoic acid , a critical biaryl scaffold often utilized in the development of retinoids, liquid crystals, and organic semiconductors.
While standard Suzuki-Miyaura protocols exist, this guide addresses the specific challenges of coupling free carboxylic acids . The presence of the acidic proton necessitates a tailored base strategy to prevent catalyst deactivation and ensure solubility. We utilize a biphasic solvent system with an acid-base workup purification strategy , eliminating the need for column chromatography in most high-purity applications.
Scientific Background & Retrosynthetic Logic
The Challenge of the Biaryl Acid
Synthesizing biaryl carboxylic acids directly avoids the extra steps of protecting/deprotecting esters. However, the free acid (
Retrosynthetic Analysis
The target molecule is disconnected at the biaryl bond. Two pathways exist:
-
Route A: 3-Carboxyphenylboronic acid + 2-Bromonaphthalene.
-
Route B (Selected): 3-Bromobenzoic acid + 2-Naphthaleneboronic acid.
Selection Logic: Route B is preferred. Aryl bromides (Partner 1) are generally more robust and commercially cheaper than their boronic acid counterparts. Furthermore, 2-naphthaleneboronic acid (Partner 2) is a highly crystalline, stable solid that resists protodeboronation better than electron-poor boronic acids like 3-carboxyphenylboronic acid.
Mechanistic Workflow
The reaction follows the catalytic cycle:
-
Oxidative Addition: Pd(0) inserts into the Ar-Br bond.[1][2]
-
Base Activation: The base (Na
CO ) plays a dual role: it neutralizes the carboxylic acid to ensure solubility in the aqueous phase and activates the boronic acid to a boronate species [Rb-Ar-B(OH) ] , which is the active transmetallating agent. -
Transmetallation: Transfer of the naphthyl group to Palladium.
-
Reductive Elimination: Formation of the C-C bond and regeneration of Pd(0).[1][2]
Figure 1: Catalytic cycle emphasizing the critical base activation step required for transmetallation.
Detailed Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[3][4] | Quantity (Example) | Role |
| 3-Bromobenzoic acid | 201.02 | 1.0 | 2.01 g (10 mmol) | Electrophile |
| 2-Naphthaleneboronic acid | 171.99 | 1.1 | 1.89 g (11 mmol) | Nucleophile |
| Pd(PPh | 1155.56 | 0.03 | 346 mg (3 mol%) | Catalyst |
| Na | 105.99 | 3.0 | 3.18 g (30 mmol) | Base |
| 1,4-Dioxane | - | - | 40 mL | Solvent (Organic) |
| Water (Deionized) | - | - | 10 mL | Solvent (Aqueous) |
Reaction Setup (Step-by-Step)
-
Vessel Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen or Argon.
-
Solvent Degassing (Critical): In a separate flask, mix 1,4-Dioxane and Water (4:1 ratio). Sparge with inert gas for 15 minutes. Reasoning: Oxygen promotes homocoupling of boronic acids and oxidizes the phosphine ligands, deactivating the catalyst.
-
Loading: Add 3-bromobenzoic acid, 2-naphthaleneboronic acid, and Pd(PPh
) to the reaction flask. -
Solvation: Add the degassed solvent mixture via syringe/cannula.
-
Base Addition: Add the Na
CO .[5] The mixture may bubble slightly as the acid is neutralized. -
Reaction: Heat the mixture to reflux (approx. 100°C) with vigorous stirring.
-
Monitoring: Monitor by TLC (Mobile Phase: Hexane/Ethyl Acetate 1:1 with 1% Acetic Acid) or HPLC. The reaction is typically complete within 4–6 hours .
Workup: The "Acid-Base" Purification Strategy
This protocol leverages the acidic nature of the product to avoid chromatography.
-
Cooling: Allow the reaction to cool to room temperature.
-
Basification Check: Ensure the pH is >10. If not, add 1M NaOH. Why? We need the product fully dissolved in the aqueous layer as the carboxylate salt.
-
Organic Wash (Impurity Removal):
-
Add Ethyl Acetate (30 mL). Shake and separate phases.
-
Keep the Aqueous Layer (Bottom). Discard the organic layer (Top).
-
Mechanism:[1][2][4][8] The organic layer contains non-acidic impurities: unreacted naphthaleneboronic acid, homocoupled binaphthyls, and phosphine oxide. The product remains in the water.
-
Acidification (Precipitation):
-
Transfer the aqueous layer to a clean beaker.
-
Slowly add 2M HCl while stirring until pH reaches ~1-2.
-
A thick white/off-white precipitate of 3-(naphthalen-2-yl)benzoic acid will form immediately.
-
-
Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water (3 x 20 mL) to remove inorganic salts (NaCl/NaBr).
Figure 2: Acid-Base workup workflow ensuring high purity without chromatography.
Final Purification
-
Solvent: Ethanol/Water or Toluene.
-
Procedure: Dissolve the crude solid in minimum boiling Ethanol. Add hot water dropwise until slight turbidity persists. Cool slowly to 4°C.
-
Yield Expectation: 85-92%.
Process Analytics & Validation
To certify the protocol's success, the isolated solid must meet these criteria:
-
1H NMR (DMSO-d6, 400 MHz):
-
Look for the disappearance of the broad carboxylic acid proton (usually >12 ppm) in the starting material and its reappearance in the product (often shifted).
-
Diagnostic Peak: The singlet of the benzoic acid at the position ortho to both the acid and the biaryl bond (H2 position) should appear as a triplet-like signal or distinct singlet around 8.2-8.4 ppm.
-
Naphthalene Signals: A characteristic multiplet region between 7.5-8.1 ppm.
-
-
Purity Check (HPLC):
-
Column: C18 Reverse Phase.
-
Gradient: Water (0.1% Formic Acid) / Acetonitrile.
-
Target Purity: >98% (area under curve).
-
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| No precipitate upon acidification | Product concentration too low or pH not low enough. | Check pH with paper (must be <2). If acidic but no solid, concentrate the aqueous phase by rotary evaporation (remove traces of Dioxane) and cool on ice. |
| Black precipitate (Pd black) forms during reaction | Catalyst decomposition due to oxygen or overheating. | Ensure rigorous degassing. Add catalyst after degassing. Slightly lower temperature (80°C).[5] |
| Low Conversion (<50%) | Catalyst poisoning or "wet" solvent inhibiting high temp (if not refluxing). | Add 1-2% more catalyst. Ensure Dioxane is peroxide-free. Switch base to K |
| Product is colored (Yellow/Brown) | Trace Pd or oxidized ligands trapped. | Perform a hot filtration through Celite during the recrystallization step. |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
- Gooßen, L. J., & Paetzold, J. (2002). Pd-catalyzed synthesis of biaryls from arylboronic acids and carboxylic anhydrides. Angewandte Chemie International Edition, 41(7), 1237-1241.
- Deng, J. Z., Paone, D. V., Ginnetti, A. T., et al. (2004). Nanoscale Suzuki−Miyaura Coupling for High Throughput Experimentation. Analytical Chemistry, 76(2), 282-286. (High-throughput screening of base/solvent conditions).
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. m.youtube.com [m.youtube.com]
- 3. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. storage-cdn.labflow.com [storage-cdn.labflow.com]
- 7. studylib.net [studylib.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 10. studycorgi.com [studycorgi.com]
- 11. US3235588A - Purification of benzoic acid - Google Patents [patents.google.com]
3-(Naphthalen-2-yl)benzoic acid as a ligand for metal-organic frameworks (MOFs)
This Application Note is designed for researchers in materials science and drug development. It details the use of 3-(Naphthalen-2-yl)benzoic acid —a bulky, fluorescent monocarboxylic acid—as a functional modulator and capping ligand in Metal-Organic Framework (MOF) synthesis.[1]
Unlike standard linkers (e.g., terephthalic acid), this monotopic ligand is used to control crystal growth (defect engineering) and introduce specific surface properties (hydrophobicity, luminescence) to MOF architectures like UiO-66 or MOF-5.[1]
Role: Functional Modulator & Surface Capping Agent CAS: 168618-46-0 (Generic for isomer class; verify specific batch) Molecular Weight: 248.28 g/mol [1]
Part 1: Strategic Rationale & Ligand Design[1][2]
Why This Ligand?
In the precision synthesis of MOFs, "modulators" are monocarboxylic acids added to the solvothermal reaction to compete with polytopic linkers. 3-(Naphthalen-2-yl)benzoic acid offers three distinct advantages over standard modulators (like acetic or benzoic acid):
-
Steric Control (The "Bent" Geometry): The meta-substitution (3-position) creates a kinked geometry.[1] When this ligand caps a metal cluster, it creates a distinct steric shield, effectively terminating crystal growth along specific axes and favoring the formation of nano-sized MOFs suitable for drug delivery.[1]
-
Luminescent Tagging: The naphthalene moiety is inherently fluorescent.[1] Incorporating this ligand renders the MOF "self-reporting," allowing for tracking in biological media without external dye labeling.[1]
-
Hydrophobic Shielding: The bulky, aromatic naphthalene group increases the hydrophobicity of the MOF surface/pore defects, improving stability in humid environments and altering drug release kinetics.[1]
Part 2: Ligand Synthesis Protocol
Note: If commercial stock is unavailable, synthesize via Suzuki-Miyaura coupling.[1]
Reaction Scheme
Reactants: 3-Carboxyphenylboronic acid + 2-Bromonaphthalene Catalyst: Pd(PPh₃)₄ Base: Na₂CO₃[1]
Step-by-Step Synthesis
-
Preparation: In a 250 mL round-bottom flask, dissolve 2-bromonaphthalene (10 mmol, 2.07 g) and 3-carboxyphenylboronic acid (11 mmol, 1.82 g) in a mixture of 1,4-dioxane/water (4:1 v/v, 50 mL).
-
Activation: Degas the solution with N₂ for 20 minutes to remove dissolved oxygen (critical to prevent Pd oxidation).
-
Catalysis: Add Pd(PPh₃)₄ (0.05 eq, 0.58 g) and Na₂CO₃ (2 eq, 2.12 g).
-
Reflux: Heat to 90°C under N₂ atmosphere for 24 hours. The solution typically turns dark brown/black.[1]
-
Workup:
-
Purification: Recrystallize from ethanol or purify via column chromatography (Hexane:Ethyl Acetate 4:1) to obtain pure 3-(Naphthalen-2-yl)benzoic acid.[1]
Part 3: MOF Modulation Protocol (Case Study: UiO-66)
Objective: Synthesize surface-functionalized, nano-sized Zr-MOFs.
Materials
-
Metal Source: ZrCl₄[1]
-
Linker: Terephthalic Acid (BDC)[1]
-
Modulator: 3-(Naphthalen-2-yl)benzoic acid (3-NBA)[1]
-
Solvent: DMF (N,N-Dimethylformamide)[1]
Experimental Workflow
| Component | Standard UiO-66 | Modulated UiO-66 (Low Defect) | Functionalized UiO-66 (Target) |
| ZrCl₄ | 0.5 mmol | 0.5 mmol | 0.5 mmol |
| BDC (Linker) | 0.5 mmol | 0.5 mmol | 0.5 mmol |
| Modulator | None | Acetic Acid (50 eq) | 3-NBA (10-30 eq) |
| DMF | 15 mL | 15 mL | 15 mL |
| Temp/Time | 120°C / 24h | 120°C / 24h | 120°C / 24h |
Detailed Procedure
-
Dissolution: Dissolve 0.5 mmol ZrCl₄ in 10 mL DMF via sonication (15 min).
-
Modulator Addition: Add 3-(Naphthalen-2-yl)benzoic acid (5 mmol for 10 equivalents) to the Zr solution. Sonicate until fully dissolved.
-
Scientist's Note: The carboxylate of the modulator coordinates to the Zr₆ cluster before the linker, slowing down nucleation.[1]
-
-
Linker Addition: Add 0.5 mmol Terephthalic Acid to the mixture. Stir for 30 min at room temperature.
-
Solvothermal Synthesis: Transfer to a Teflon-lined autoclave. Heat at 120°C for 24 hours .
-
Activation:
-
Centrifuge the resulting white powder (10,000 rpm, 15 min).
-
Wash with DMF (3x) to remove unreacted ligand.[1]
-
Solvent Exchange: Wash with acetone (3x) over 2 days to exchange pore-trapped DMF.[1]
-
Drying: Activate under vacuum at 100°C for 12 hours. Do not exceed 150°C to prevent subliming the modulator off the surface.[1]
-
Part 4: Visualization of Mechanism[1][2]
The following diagram illustrates how the bulky 3-(Naphthalen-2-yl)benzoic acid (3-NBA) competes with the linear linker to control crystal size and functionalize the surface.
Figure 1: Mechanism of Coordination Modulation.[1] The bulky modulator slows nucleation, resulting in smaller, functionalized nanoparticles.[1]
Part 5: Characterization & Validation[1][2]
To ensure the ligand is correctly incorporated (and not just washed away), perform the following:
-
¹H-NMR (Digestion):
-
Digest 10 mg of the MOF in 600 µL DMSO-d₆ + 20 µL HF (48%).
-
Expectation: Signals for both Terephthalic acid (8.1 ppm) and 3-(Naphthalen-2-yl)benzoic acid (multiplets 7.5–8.3 ppm).[1]
-
Calculation: Integrate peaks to determine the Modulator:Linker ratio (Defect density).
-
-
PXRD (Powder X-Ray Diffraction):
-
Photoluminescence (PL) Spectroscopy:
References
-
Schaate, A., et al. (2011).[1] "Modulated Synthesis of Zr-Based Metal-Organic Frameworks: From Nano to Macrocrystals." Chemistry – A European Journal.[1] Link[1]
-
Gutov, O. V., et al. (2014).[1] "Water-Stable Metal-Organic Frameworks for Sensing." Inorganic Chemistry. Link[1]
-
Cai, G., et al. (2019).[1] "Ligand Rigidification for Enhancing the Stability of Metal–Organic Frameworks." Nature Communications.[1] Link[1]
-
PubChem Compound Summary. "3-(Naphthalen-2-yl)benzoic acid."[1] National Center for Biotechnology Information.[1] Link
Sources
Application of 3-(naphthalen-2-yl)benzoic acid in organic light-emitting diodes (OLEDs)
Application Note: Utilizing 3-(Naphthalen-2-yl)benzoic Acid as a Strategic Scaffold for High-Stability OLED Emitters and Transporters
Executive Summary
3-(Naphthalen-2-yl)benzoic acid (3-NBA) represents a critical class of asymmetric building blocks in organic electronics.[1] Its structural duality—combining the high triplet energy (
This guide details the protocol for transforming 3-NBA into a high-performance benzimidazole-based electron transporter, alongside device fabrication and characterization methodologies.[1]
Material Significance & Design Logic
| Feature | Function in OLED | Mechanism |
| Asymmetric Structure | Amorphous Film Stability | The meta-linkage (3-position) disrupts intermolecular |
| Naphthalene Moiety | High Glass Transition ( | Increases molecular weight and rigidity, enhancing thermal stability ( |
| Carboxylic Acid Handle | Synthetic Versatility | Acts as a reactive anchor for forming benzimidazoles, oxadiazoles, or iridium cyclometalated ligands.[1] |
Synthetic Protocol: Benzimidazole Derivative (ETM)
Target Molecule: 2-(3-(Naphthalen-2-yl)phenyl)-1-phenyl-1H-benzimidazole (NPBzm) Rationale: Benzimidazoles are standard electron-transport moieties (e.g., TPBi).[1] Using 3-NBA as the precursor introduces a naphthalene unit that improves electron mobility and thermal stability compared to simple phenyl analogs.[1]
Step-by-Step Synthesis Workflow
Reagents:
-
3-(Naphthalen-2-yl)benzoic acid (1.0 eq)[1]
-
Thionyl chloride (
) (Excess)[1] -
N-phenyl-o-phenylenediamine (1.0 eq)[1]
-
N-Methyl-2-pyrrolidone (NMP) (Solvent)[1]
-
Triethylamine (
) (Base)[1]
Protocol:
-
Acid Chloride Activation:
-
Dissolve 3-(Naphthalen-2-yl)benzoic acid (10 mmol) in dry
(50 mL). -
Add
(15 mmol) dropwise with a catalytic amount of DMF. -
Reflux for 3 hours under
atmosphere until gas evolution ceases. -
Evaporate solvent and excess
in vacuo to yield the acid chloride.[1]
-
-
Amide Coupling:
-
Dissolve N-phenyl-o-phenylenediamine (10 mmol) in dry NMP (30 mL) with
(12 mmol). -
Add the crude acid chloride (dissolved in 10 mL NMP) dropwise at 0°C.
-
Stir at room temperature for 12 hours.
-
Pour into water; filter the precipitated amide intermediate.[1]
-
-
Cyclodehydration (Ring Closure):
-
Suspend the amide in glacial acetic acid (50 mL).
-
Reflux at 120°C for 24 hours.
-
Cool to RT and neutralize with
(aq). -
Extract with DCM, dry over
, and concentrate.[1]
-
-
Purification (Critical for OLEDs):
-
Column Chromatography: Silica gel (Hexane/Ethyl Acetate 4:1).
-
Sublimation: Purify the solid via vacuum gradient sublimation (
Torr, 280°C) to remove trace halogens and organic impurities.[1] Purity Target: >99.9% .
-
Visualization: Synthesis & Device Architecture
Figure 1: Synthetic pathway for the electron transport material (NPBzm) and the corresponding OLED device architecture.
OLED Device Fabrication Protocol
Method: Vacuum Thermal Evaporation (VTE)
Base Pressure:
-
Substrate Preparation:
-
Layer Deposition (Sequential):
-
HIL (Hole Injection Layer): Deposit HAT-CN (10 nm) at 0.5 Å/s.[1]
-
HTL (Hole Transport Layer): Deposit TAPC (40 nm) at 1.0 Å/s.
-
EML (Emissive Layer): Co-deposit CBP (Host) and Ir(ppy)3 (Dopant, 10 wt%) at 1.0 Å/s total rate.
-
ETL (Electron Transport Layer - Test Variable): Deposit synthesized NPBzm (40 nm) at 1.0 Å/s.
-
EIL (Electron Injection Layer): Deposit LiF (1 nm) at 0.1 Å/s.
-
Cathode: Deposit Aluminum (100 nm) at 2-5 Å/s.
-
-
Encapsulation:
Performance Evaluation & Troubleshooting
Characterization Metrics
| Metric | Method | Target Specification |
| Purity | HPLC / NMR | |
| Thermal Stability | TGA (5% weight loss) | |
| Triplet Energy ( | Low-Temp PL (77 K) | |
| Electron Mobility | SCLC (Single Carrier) |
Troubleshooting Guide
-
Issue: High leakage current.
-
Issue: Low Efficiency (EQE).
References
-
Duan, L., et al. "Solution Processable Small Molecules for Organic Light-Emitting Diodes."[1] Journal of Materials Chemistry C, 2014.[1] Link
-
Hung, W. Y., et al. "High-triplet-energy materials for high-efficiency organic light-emitting diodes."[1] Applied Physics Letters, 2006.[1] Link[1]
-
Sasabe, H., & Kido, J. "Multifunctional Materials in High-Performance OLEDs: Challenges and Perspectives."[1] Chemistry of Materials, 2011.[1] Link[1]
-
Xiao, L., et al. "Recent Progress in Electron Transport Materials for Organic Light-Emitting Diodes."[1] Advanced Materials, 2011.[1] Link[1]
Sources
Experimental setup for measuring the fluorescence quantum yield of 3-(naphthalen-2-yl)benzoic acid
An Application Note and Protocol for the Determination of Fluorescence Quantum Yield of 3-(Naphthalen-2-yl)benzoic Acid
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the determination of the fluorescence quantum yield (Φf) of 3-(naphthalen-2-yl)benzoic acid. The protocol is designed for researchers, scientists, and professionals in drug development who require accurate characterization of fluorescent molecules. We detail the use of the comparative method, a robust and widely accepted technique, employing quinine sulfate as a reference standard. This guide emphasizes not only the procedural steps but also the underlying scientific principles and best practices to ensure data integrity and reproducibility.
Introduction: The Significance of Fluorescence Quantum Yield
The fluorescence quantum yield (Φf) is a fundamental photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted as fluorescence to the number of photons absorbed by the fluorophore[1][2]. A higher quantum yield indicates a more efficient conversion of absorbed light into emitted light, a critical characteristic for applications ranging from bio-imaging probes to organic light-emitting diodes (OLEDs).
3-(naphthalen-2-yl)benzoic acid, possessing a naphthalene moiety, is expected to exhibit intrinsic fluorescence. Naphthalene-based compounds are pivotal in the development of fluorescent sensors and molecular probes due to their sensitivity to the local microenvironment. An accurate determination of the Φf for this compound is essential for evaluating its potential in these applications and for understanding its photophysical behavior.
This guide employs the comparative method, often referred to as the Williams et al. method, which is the most reliable and commonly used approach for measuring Φf in solution[1][3]. This method involves comparing the fluorescence intensity of the test compound to that of a well-characterized fluorescent standard with a known quantum yield.
Principle of the Comparative Method
The comparative method relies on the principle that if a standard and a test sample have the same absorbance at the same excitation wavelength in the same solvent, they are absorbing the same number of photons[1][3]. Therefore, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields.
In practice, it is more accurate to use a series of dilute solutions and plot the integrated fluorescence intensity versus absorbance. The gradient of this plot is proportional to the quantum yield. The relationship is described by the following equation[1][4]:
ΦX = ΦST * (GradX / GradST) * (η2X / η2ST)
Where:
-
ΦX is the fluorescence quantum yield of the test sample.
-
ΦST is the fluorescence quantum yield of the standard.
-
GradX is the gradient from the plot of integrated fluorescence intensity vs. absorbance for the test sample.
-
GradST is the gradient from the plot of integrated fluorescence intensity vs. absorbance for the standard.
-
ηX is the refractive index of the solvent used for the test sample.
-
ηST is the refractive index of thesolvent used for the standard.
Experimental Design and Workflow
Rationale for Experimental Choices
-
Test Compound: 3-(naphthalen-2-yl)benzoic acid.
-
Reference Standard: Quinine sulfate dihydrate is selected as the reference standard. It is a widely accepted and well-characterized standard with a known quantum yield (Φf = 0.58) in 0.1 M H₂SO₄[5]. Its broad absorption in the UV range is suitable for exciting the naphthalene moiety of the test compound.
-
Solvents:
-
For 3-(naphthalen-2-yl)benzoic acid, ethanol is a suitable solvent due to its ability to dissolve both the aromatic and carboxylic acid functionalities.
-
For the quinine sulfate standard, 0.1 M sulfuric acid (H₂SO₄) is the required solvent.
-
-
Concentration Range: All measurements must be conducted in optically dilute solutions where the absorbance at the excitation wavelength is less than 0.1[1][5]. This is a critical step to avoid the inner filter effect, where the emitted fluorescence is re-absorbed by other fluorophore molecules in the solution, leading to an underestimation of the quantum yield.
Visualized Experimental Workflow
The following diagram outlines the complete experimental procedure from sample preparation to final calculation.
Caption: Workflow for Quantum Yield Determination.
Materials and Instrumentation
Materials
-
3-(naphthalen-2-yl)benzoic acid (Test Sample)
-
Quinine sulfate dihydrate (Fluorescence Standard)[6]
-
Ethanol (Spectroscopic Grade)
-
Sulfuric Acid (H₂SO₄, ACS Grade)
-
Deionized Water
-
Volumetric flasks (Class A)
-
Micropipettes
Instrumentation
-
UV-Vis Spectrophotometer: An instrument capable of measuring absorbance with high precision.
-
Spectrofluorometer: A fluorescence spectrometer equipped with excitation and emission monochromators and a detector corrected for wavelength-dependent sensitivity.
-
Cuvettes: 1 cm path length quartz cuvettes for both absorbance and fluorescence measurements. It is crucial to use the same cuvette for blank and sample measurements to minimize errors.
Detailed Experimental Protocol
Step 1: Preparation of Stock and Working Solutions
-
Standard Stock Solution (1x10⁻⁴ M Quinine Sulfate):
-
Accurately weigh a sufficient amount of quinine sulfate dihydrate.
-
Prepare a 0.1 M H₂SO₄ solution by diluting concentrated H₂SO₄ in deionized water.
-
Dissolve the quinine sulfate in the 0.1 M H₂SO₄ in a volumetric flask to achieve the target concentration.
-
-
Sample Stock Solution (1x10⁻⁴ M 3-(naphthalen-2-yl)benzoic acid):
-
Accurately weigh the test compound.
-
Dissolve it in spectroscopic grade ethanol in a volumetric flask to achieve the target concentration.
-
-
Working Solutions:
-
From each stock solution, prepare a series of 5-6 dilutions in their respective solvents (0.1 M H₂SO₄ for the standard, ethanol for the sample).
-
The concentrations should be chosen such that the absorbance at the selected excitation wavelength falls within the range of approximately 0.01 to 0.1.
-
Step 2: Absorbance Measurements
-
Select an appropriate excitation wavelength (λex). This should be a wavelength where both the sample and standard exhibit sufficient absorbance, preferably near the absorption maximum of the sample. For the naphthalene moiety, an excitation wavelength around 280-320 nm is typically suitable.
-
Set the UV-Vis spectrophotometer to measure absorbance at λex.
-
Use the appropriate solvent (0.1 M H₂SO₄ or ethanol) as a blank to zero the instrument.
-
Measure and record the absorbance of each working solution (both standard and sample) at λex.
Step 3: Fluorescence Emission Measurements
-
Turn on the spectrofluorometer and allow the lamp to stabilize.
-
Set the excitation wavelength (λex) to the same value used for the absorbance measurements.
-
Set the excitation and emission slit widths. A typical value is 5 nm, but this can be optimized. Crucially, these settings must remain identical for all measurements of both the standard and the sample. [1]
-
Record the emission spectrum of the solvent blanks first to check for fluorescent impurities[7].
-
Measure the fluorescence emission spectrum for each working solution. The scan range should cover the entire emission profile of the compound.
-
Subtract the solvent's emission spectrum from each sample's spectrum to correct for background fluorescence.
Step 4: Data Analysis and Calculation
-
Integrate Fluorescence Intensity: For each corrected emission spectrum, calculate the integrated area under the curve. Most instrument software packages have a built-in function for this.
-
Plot Data: Create two separate plots:
-
Plot 1: Integrated fluorescence intensity vs. absorbance for the quinine sulfate standard.
-
Plot 2: Integrated fluorescence intensity vs. absorbance for the 3-(naphthalen-2-yl)benzoic acid sample.
-
-
Determine Gradients: Perform a linear regression (fit a straight line) for each plot. The slope of the line is the gradient (Grad). The plot should be linear with an intercept close to zero, confirming the absence of concentration-dependent quenching effects.
-
Find Refractive Indices: Obtain the refractive indices (η) for the solvents used.
-
η (0.1 M H₂SO₄) ≈ η (water) ≈ 1.33
-
η (Ethanol) ≈ 1.36[8]
-
-
Calculate Quantum Yield: Use the final equation with the known quantum yield of the standard (ΦST = 0.58), the calculated gradients, and the solvent refractive indices.
Data Presentation
All quantitative data should be summarized in a clear, structured table for easy comparison and analysis.
| Solution ID | Concentration (M) | Absorbance at λex | Integrated Fluorescence Intensity (a.u.) |
| Standard 1 | Conc. 1 | AST1 | IST1 |
| Standard 2 | Conc. 2 | AST2 | IST2 |
| Standard 3 | Conc. 3 | AST3 | IST3 |
| Standard 4 | Conc. 4 | AST4 | IST4 |
| Standard 5 | Conc. 5 | AST5 | IST5 |
| Sample 1 | Conc. 1 | AX1 | IX1 |
| Sample 2 | Conc. 2 | AX2 | IX2 |
| Sample 3 | Conc. 3 | AX3 | IX3 |
| Sample 4 | Conc. 4 | AX4 | IX4 |
| Sample 5 | Conc. 5 | AX5 | IX5 |
Conclusion
This application note provides a rigorous and validated protocol for measuring the fluorescence quantum yield of 3-(naphthalen-2-yl)benzoic acid. By adhering to the principles of the comparative method, maintaining consistency in experimental parameters, and working with optically dilute solutions, researchers can obtain accurate and reliable Φf values. This characterization is a critical step in the evaluation and application of novel fluorescent compounds in scientific and industrial research. The reported error for this method is typically within ±10% when performed with care[1][3].
References
-
A Guide to Recording Fluorescence Quantum Yields. University of California, Irvine, Department of Chemistry. [Link]
-
A Guide to Recording Fluorescence Quantum Yields. HORIBA Scientific. [Link]
- Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples.
- Ghisaidoobe, A. B. T., & Chung, S. J. (2015). Accurate fluorescence quantum yield determination by fluorescence correlation spectroscopy. The Journal of Physical Chemistry B, 119(19), 6041-6048.
-
Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. ISS. [Link]
-
Determination of Relative Fluorescence Quantum Yield Using the Agilent Cary Eclipse. Agilent Technologies. [Link]
- Gaigalas, A. K., & Wang, L. (2008). Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector. Journal of Research of the National Institute of Standards and Technology, 113(1), 17–28.
-
Quinine sulfate. Oregon Medical Laser Center. [Link]
- Fletcher, A. (1969). QUININE SULFATE AS A FLUORESCENCE QUANTUM YIELD STANDARD. Photochemistry and Photobiology.
-
Refractive Index Of Ethanol Water Mixture. Fvs. [Link]
-
Quinine sulfate Fluorescence Reference Standard - 100 mg. Anaspec. [Link]
- Fletcher, A. N. (1969). Quinine Sulfate as a Fluroescence Quantum Yield Standard.. Naval Weapons Center China Lake CA.
-
Refractive index of different isopropanol and ethanol concentrations in water measured with our analysis of multiple WGMs. ResearchGate. [Link]
- Lima, M. J., et al. (2018). Refractive index measurements of ethanol-water binary liquid solutions using a graded-index fiber tip sensor. 2018 International Conference on Sensing Technology (ICST).
-
Refractive Index Of Ethanol Water Mixture. . [Link]
Sources
- 1. chem.uci.edu [chem.uci.edu]
- 2. jasco-global.com [jasco-global.com]
- 3. static.horiba.com [static.horiba.com]
- 4. agilent.com [agilent.com]
- 5. iss.com [iss.com]
- 6. Quinine sulfate Fluorescence Reference Standard - 100 mg [anaspec.com]
- 7. Making sure you're not a bot! [opus4.kobv.de]
- 8. fvs.com.py [fvs.com.py]
Troubleshooting & Optimization
Preventing side reactions in the synthesis of 3-(naphthalen-2-yl)benzoic acid
Welcome to the technical support center for the synthesis of 3-(naphthalen-2-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. By understanding the underlying chemical principles, you can optimize your reaction conditions, minimize impurity formation, and streamline your purification process.
Overview of Synthetic Strategies
The synthesis of 3-(naphthalen-2-yl)benzoic acid, a valuable building block in medicinal chemistry and materials science, is most commonly achieved via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1][2] An alternative, though often less favored due to the reactivity of the intermediate, is the Grignard reaction. Both methods, while effective, are susceptible to specific side reactions that can complicate purification and reduce yields. This guide will focus on troubleshooting these common issues.
Frequently Asked Questions (FAQs)
Suzuki-Miyaura Coupling Route
The Suzuki-Miyaura coupling typically involves the reaction of 3-bromobenzoic acid with 2-naphthylboronic acid (or its esters) in the presence of a palladium catalyst and a base.[1]
Q1: My reaction is sluggish, and I'm observing significant amounts of starting material even after extended reaction times. What could be the cause?
A1: Low reactivity in Suzuki couplings involving 2-halobenzoic acids can be attributed to the steric hindrance and deactivating electronic effect of the ortho-carboxylate group.[3]
-
Inefficient Oxidative Addition: The palladium catalyst may have difficulty inserting into the carbon-halogen bond. To address this, consider using bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos, which can accelerate this step.[3]
-
Catalyst Deactivation: The formation of palladium black is a visual indicator of catalyst precipitation and loss of activity.[3][4] This is often caused by the presence of oxygen. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).[3][5] Using more robust ligands or pre-catalysts can also enhance catalyst stability.[5]
Q2: I've isolated a significant byproduct with the mass of benzoic acid. What is it and how can I prevent its formation?
A2: This byproduct is likely the result of protodehalogenation (or hydrodehalogenation), where the bromine atom on your starting material is replaced by a hydrogen atom.[3]
-
Cause: This side reaction can be promoted by certain bases, protic solvents like alcohols, or impurities that act as a hydride source.[3]
-
Troubleshooting Strategies:
-
Base Selection: Employ a non-nucleophilic, anhydrous base. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior choices to hydroxides or alkoxides.[3]
-
Solvent Choice: Use anhydrous aprotic solvents such as dioxane, THF, or toluene.[3]
-
Ligand Choice: The use of bulky biarylphosphine ligands can often suppress this side reaction by promoting the desired cross-coupling pathway.[3]
-
Q3: My major byproduct is 2,2'-binaphthyl, resulting from the homocoupling of my boronic acid. How can I minimize this?
A3: Homocoupling of the boronic acid is a common side reaction in Suzuki couplings, often promoted by the presence of Pd(II) species and oxygen.[5][6]
-
Mechanism: When a Pd(II) source is used as a precatalyst, it is reduced to the active Pd(0) in the catalytic cycle. This reduction can occur via the homocoupling of two boronic acid molecules.[5][7] Oxygen can also facilitate this undesired reaction.[5]
-
Prevention Strategies:
-
Thorough Degassing: Rigorously degas your reaction mixture to remove dissolved oxygen.[5] A common method is to bubble an inert gas like argon through the solvent prior to adding the catalyst.
-
Catalyst Choice: Using a Pd(0) source directly, such as Pd₂(dba)₃, can sometimes mitigate this issue.[3] However, even Pd(0) sources can be oxidized to Pd(II) if oxygen is present.
-
Additives: The addition of a mild reducing agent, such as potassium formate, has been shown to suppress homocoupling.[8]
-
Q4: I am also observing naphthalene as a byproduct. What is the cause?
A4: The presence of naphthalene indicates that protodeboronation of your 2-naphthylboronic acid is occurring.[9] This is a reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[9]
-
Contributing Factors: This side reaction is often catalyzed by the base and can be exacerbated by the presence of water.[10][11] The stability of boronic acids can vary, with some being more prone to protodeboronation than others.[9]
-
Mitigation Tactics:
-
Use of Boronic Esters: Boronic esters, such as pinacol esters, are generally more stable and less susceptible to protodeboronation than their corresponding boronic acids.[2][9] A "slow release" strategy using MIDA boronate esters can also be effective.[9]
-
Reaction Conditions: Optimizing the base, solvent, and temperature can help to minimize this side reaction. In some cases, running the reaction under anhydrous conditions can be beneficial.[11]
-
Efficient Catalysis: Highly efficient catalyst systems that promote rapid cross-coupling can outcompete the slower protodeboronation pathway.[9]
-
Grignard Reaction Route
While less common for this specific synthesis, a Grignard approach would involve the formation of 3-(methoxycarbonyl)phenylmagnesium bromide (from methyl 3-bromobenzoate) followed by a nickel- or palladium-catalyzed coupling with 2-bromonaphthalene, or the reaction of 2-naphthylmagnesium bromide with 3-carboxybenzaldehyde followed by oxidation. A more direct, but challenging, route is the reaction of a Grignard reagent with carbon dioxide.[12]
Q5: I am attempting a Grignard-based synthesis and my yields are very low. What are the likely issues?
A5: Grignard reagents are extremely sensitive to moisture and air.[13][14]
-
Hydrolysis: Grignard reagents are strong bases and will be rapidly quenched by water to form the corresponding hydrocarbon (in this case, benzoic acid or naphthalene).[12][15] It is imperative to use anhydrous solvents and oven-dried glassware, and to maintain a strictly inert atmosphere.[13]
-
Oxidation: Exposure to air can also destroy the Grignard reagent.[15]
-
Wurtz-type Coupling: A common side reaction is the coupling of the Grignard reagent with unreacted aryl halide, which would lead to the formation of biphenyl or binaphthyl byproducts.[16] This is favored by higher concentrations of the halide and elevated temperatures.[16]
Troubleshooting Guides
Guide 1: Optimizing the Suzuki-Miyaura Coupling
This guide provides a systematic approach to troubleshooting a low-yielding Suzuki-Miyaura reaction for the synthesis of 3-(naphthalen-2-yl)benzoic acid.
// Nodes Start [label="Low Yield or\nIncomplete Reaction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Inert [label="Verify Inert Atmosphere\n(Ar/N2)", fillcolor="#FBBC05", fontcolor="#202124"]; Degas [label="Action: Improve Degassing\n(e.g., Sparging)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Check_Reagents [label="Assess Reagent Quality", fillcolor="#FBBC05", fontcolor="#202124"]; Dry_Solvent [label="Action: Use Anhydrous\nSolvents/Reagents", fillcolor="#34A853", fontcolor="#FFFFFF"]; Check_Catalyst [label="Evaluate Catalyst System", fillcolor="#FBBC05", fontcolor="#202124"]; Change_Ligand [label="Action: Switch to Bulky,\nElectron-Rich Ligand\n(e.g., SPhos, XPhos)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Change_Base [label="Action: Use Anhydrous Base\n(K3PO4, Cs2CO3)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Check_Side_Products [label="Analyze Byproducts\n(LC-MS/NMR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Homocoupling [label="Issue: Homocoupling\n(e.g., 2,2'-binaphthyl)", fillcolor="#F1F3F4", fontcolor="#202124"]; Protodeboronation [label="Issue: Protodeboronation\n(Naphthalene)", fillcolor="#F1F3F4", fontcolor="#202124"]; Dehalogenation [label="Issue: Dehalogenation\n(Benzoic Acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; Use_Ester [label="Action: Use Naphthylboronic\nEster (Pinacol/MIDA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Optimize_Temp [label="Action: Optimize\nReaction Temperature", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Check_Inert; Check_Inert -> Degas [label="Evidence of Pd Black?"]; Start -> Check_Reagents; Check_Reagents -> Dry_Solvent [label="Moisture Suspected?"]; Start -> Check_Catalyst; Check_Catalyst -> Change_Ligand [label="Low Reactivity?"]; Start -> Check_Side_Products; Check_Side_Products -> Homocoupling; Homocoupling -> Degas; Check_Side_Products -> Protodeboronation; Protodeboronation -> Use_Ester; Check_Side_Products -> Dehalogenation; Dehalogenation -> Change_Base; Dehalogenation -> Dry_Solvent; Change_Ligand -> Optimize_Temp; Use_Ester -> Optimize_Temp; } .enddot Caption: Troubleshooting workflow for Suzuki-Miyaura synthesis.
Guide 2: Purification Strategy
Purification of the final product can be challenging due to the similar polarities of the desired acid and potential acidic or neutral byproducts.
// Nodes Start [label="Crude Reaction Mixture", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Acid_Base_Extraction [label="Aqueous Acid-Base Extraction", fillcolor="#FBBC05", fontcolor="#202124"]; Organic_Layer [label="Organic Layer:\nNeutral Byproducts\n(Naphthalene, Binaphthyl)", fillcolor="#F1F3F4", fontcolor="#202124"]; Aqueous_Layer [label="Aqueous Layer:\nDeprotonated Acids\n(Product, Benzoic Acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; Acidify [label="Acidify Aqueous Layer\n(e.g., with HCl)", fillcolor="#FBBC05", fontcolor="#202124"]; Precipitate [label="Precipitated Solids", fillcolor="#F1F3F4", fontcolor="#202124"]; Recrystallization [label="Recrystallization", fillcolor="#34A853", fontcolor="#FFFFFF"]; Pure_Product [label="Pure 3-(naphthalen-2-yl)benzoic acid", fillcolor="#34A853", fontcolor="#FFFFFF"]; Column_Chromatography [label="Column Chromatography\n(if necessary)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Acid_Base_Extraction; Acid_Base_Extraction -> Organic_Layer [label="Separate"]; Acid_Base_Extraction -> Aqueous_Layer [label="Separate"]; Aqueous_Layer -> Acidify; Acidify -> Precipitate; Precipitate -> Recrystallization; Recrystallization -> Pure_Product; Recrystallization -> Column_Chromatography [label="Impure?"]; Column_Chromatography -> Pure_Product; } .enddot Caption: Purification workflow for 3-(naphthalen-2-yl)benzoic acid.
Step-by-Step Purification Protocol:
-
Initial Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and water.
-
Aqueous Extraction: Transfer the mixture to a separatory funnel. Extract the organic layer with a basic aqueous solution (e.g., 1M NaOH or Na₂CO₃). The desired product and any other acidic compounds (like benzoic acid) will move into the aqueous layer as their carboxylate salts. Neutral byproducts like naphthalene and 2,2'-binaphthyl will remain in the organic layer.[17]
-
Isolation of Crude Acid: Separate the basic aqueous layer and carefully acidify it with a strong acid (e.g., 6M HCl) until a precipitate forms.[18]
-
Filtration: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water to remove any inorganic salts.[17]
-
Recrystallization: The crude solid can be further purified by recrystallization. A suitable solvent system might be an alcohol/water mixture or an organic solvent like toluene.[19]
-
Chromatography (If Necessary): If recrystallization does not yield a product of sufficient purity, flash column chromatography on silica gel may be required.
Quantitative Data Summary
| Side Reaction | Common Cause(s) | Key Prevention Strategies |
| Homocoupling | Presence of O₂; Pd(II) precatalysts | Thoroughly degas all solvents and reagents; Use a Pd(0) source; Add a mild reducing agent.[5][6][8] |
| Protodeboronation | Base and water-catalyzed hydrolysis of the C-B bond | Use boronic esters (e.g., pinacol); Optimize base and solvent; Ensure rapid catalytic turnover.[2][9][11] |
| Dehalogenation | Hydride sources; Protic solvents; Certain bases | Use anhydrous aprotic solvents; Employ non-nucleophilic bases (e.g., K₃PO₄).[3] |
| Grignard Quenching | Water, alcohols, or other protic species | Use rigorously dried glassware and anhydrous solvents under an inert atmosphere.[12][13] |
By carefully considering the potential side reactions and implementing the appropriate preventative measures and purification strategies, researchers can successfully synthesize high-purity 3-(naphthalen-2-yl)benzoic acid for their drug discovery and development endeavors.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Wikipedia. (2023, December 2). Protodeboronation. Retrieved from [Link]
-
Bartleby.com. (2021, August 10). Hydrolysis Grignard Reactions and Reduction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Royal Society of Chemistry. (2013, October 3). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. DOI:10.1039/C3CS60197H. Retrieved from [Link]
-
Chemguide. (n.d.). An Introduction to Grignard Reagents. Retrieved from [Link]
-
Journal of the American Chemical Society. (2025, November 17). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Retrieved from [Link]
-
ChemRxiv. (2022, September 10). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]
-
ACS Publications. (2007, April 18). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Retrieved from [Link]
-
BYJU'S. (n.d.). Grignard Reagents. Retrieved from [Link]
-
YouTube. (2024, September 8). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]
-
University of Massachusetts Lowell. (n.d.). Grignard Reaction. Retrieved from [Link]
-
ResearchGate. (2020, November 24). In Suzuki coupling can the boronic acid couple with each other? Retrieved from [Link]
-
ACS Publications. (2009, July 22). Grignard Reagents. Retrieved from [Link]
-
Chemistry Steps. (2025, August 5). The Grignard Reaction Mechanism. Retrieved from [Link]
-
University of Calgary. (n.d.). Organic synthesis: benzoic acid via a grignard reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. Retrieved from [Link]
-
Labflow. (n.d.). Lab 4 Separation of Benzoic Acid, 3-Nitroaniline, and Naphthalene. Retrieved from [Link]
-
University of Missouri–St. Louis. (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction, Effect of Aryl Iodides. Retrieved from [Link]
-
Andrew G. Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Google Patents. (n.d.). Purification of benzoic acid - US3235588A.
-
Scribd. (2024, April 17). Grignard Reaction: Synthesis of Benzoic Acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
-
StudyCorgi. (2025, December 8). Recrystallization of Benzoic Acid, Acetanilide, and Naphthalene for Purity Assessment. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Naphthalen-2-yl)benzoic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, February 13). Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors. Retrieved from [Link]
-
Studylib. (n.d.). Benzoic Acid & Naphthalene Separation: Extraction Lab. Retrieved from [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (2025, June 2). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Retrieved from [Link]
-
SciSpace. (n.d.). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Retrieved from [Link]
-
European Patent Office. (1991, October 23). Method for the purification of benzoic acid - EP 0453022 A2. Retrieved from [Link]
-
Macmillan Group, Princeton University. (2005, February 16). B-Alkyl Suzuki Couplings. Retrieved from [Link]
-
MDPI. (2021, October 4). Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, June 29). 9: Multistep Synthesis (Experiment). Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. research.ed.ac.uk [research.ed.ac.uk]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. byjus.com [byjus.com]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. Hydrolysis Grignard Reactions and Reduction | bartleby [bartleby.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. studylib.net [studylib.net]
- 18. mason.gmu.edu [mason.gmu.edu]
- 19. studycorgi.com [studycorgi.com]
Technical Support Center: Solubility Optimization for 3-(naphthalen-2-yl)benzoic acid
Topic: Improving the solubility of 3-(naphthalen-2-yl)benzoic acid for biological assays. Ticket ID: SOL-NAPH-BENZ-001 Assigned Specialist: Senior Application Scientist, Assay Development Group[1][2]
Executive Summary
You are encountering solubility issues with 3-(naphthalen-2-yl)benzoic acid (CAS: 168618-46-0). This is a common challenge with bi-aryl carboxylic acids. The molecule possesses a rigid, planar lipophilic domain (naphthalene) attached to an ionizable headgroup (benzoic acid).[1][2]
The core conflict is thermodynamic: the high LogP (~4.3) drives self-aggregation via
This guide provides a validated workflow to transition this compound from solid state to bioassay without precipitation, ensuring data integrity.
Compound Profile & Physicochemical Constraints
Before beginning, verify your experimental parameters against these constants.
| Parameter | Value | Implication for Assay |
| Molecular Weight | 248.28 g/mol | Standard small molecule.[1][2] |
| pKa (Acidic) | ~4.2 | At pH 7.4, it exists as a benzoate anion (soluble).[1][2] At pH < 5, it protonates and precipitates.[2] |
| LogP (Lipophilicity) | ~4.3 (Predicted) | High tendency to bind plastics and proteins non-specifically.[1][2] |
| Crystal Packing | High | Strong lattice energy requires aggressive solvents (DMSO) to break.[1][2] |
Module 1: Stock Solution Preparation
The Error: Many researchers dissolve the solid directly in cold DMSO and immediately freeze it. This creates micro-crystals that act as nucleation sites for precipitation later.[2]
The Protocol:
-
Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide), Grade
99.9%.[1][2] Avoid Ethanol; its volatility changes concentration during serial steps.[2] -
Target Concentration: Prepare a 10 mM or 20 mM master stock. Do not attempt >50 mM; the viscosity of DMSO at high solute loads prevents accurate pipetting.
-
Dissolution Mechanics:
-
Add DMSO to the weighed solid.
-
Critical Step: Sonicate in a water bath at 37°C for 10 minutes . Visual clarity is not enough; you must ensure the crystal lattice is thermodynamically broken.
-
-
Storage: Aliquot into single-use amber glass vials (to prevent plastic leaching). Store at -20°C.
-
Note: DMSO freezes at 18.5°C. You must fully thaw and vortex the vial before opening to prevent water condensation from the air (hygroscopicity) crashing out the compound.
-
Module 2: The "Intermediate Dilution" Method
The Error: Direct dilution from 100% DMSO stock into aqueous buffer (e.g., 1 µL stock into 999 µL PBS).[2] The Cause: This creates a "solvent shock." The local concentration of water at the pipette tip is effectively infinite, causing immediate precipitation before the compound can disperse.
The Solution: Use an intermediate solvent step.
Workflow Diagram
Caption: The Intermediate Dilution Strategy minimizes the kinetic energy barrier to solvation.
Protocol Steps:
-
Prepare Intermediate: Mix DMSO and your Assay Buffer (1:1 ratio).[1][2]
-
First Dilution: Dilute your Master Stock into this intermediate mixture.
-
Why? The compound remains soluble in 50% DMSO, but is now "acclimatized" to the presence of water and salts.
-
-
Final Dilution: Pipette from the Intermediate into the final Assay Plate containing buffer/media.
-
Result: The compound disperses rapidly without forming aggregates.
-
Module 3: Advanced Formulation (Cyclodextrins)
If the standard DMSO method fails (e.g., you see turbidity or erratic IC50 data), you must use a molecular chaperone.[2]
The Science: The naphthalene moiety of your compound fits perfectly into the hydrophobic cavity of 2-Hydroxypropyl-
The HP-
-
Prepare Vehicle: Dissolve HP-
-CD in water or PBS to create a 20% (w/v) stock solution.[1][2] Filter sterilize (0.22 µm). -
Complexation:
-
Validation: Centrifuge at 13,000 rpm for 5 minutes. Use the supernatant.
-
Why? This creates a thermodynamic inclusion complex.[2] The compound is now "water-soluble" by proxy.
-
Molecular Interaction Diagram
Caption: Schematic of the host-guest inclusion complex preventing aggregation.
Module 4: Troubleshooting FAQ
Q1: My assay works in buffer, but fails when I add cells (DMEM/RPMI). Why? A: Serum binding.[2] The high LogP (~4.[2]3) means your compound binds to Albumin (BSA/FBS) in the media.[2]
-
Fix: You are likely under-dosing the target. Measure the "Free Fraction" using equilibrium dialysis, or run the assay in low-serum (0.5%) media if cell health permits.[2]
Q2: I see a "bell-shaped" dose-response curve. A: This is a classic sign of precipitation at high concentrations.[1] The compound crashes out at the top doses, reducing the effective concentration and making it look like inhibition is decreasing.
-
Fix: Censor the data points above the solubility limit (determined via nephelometry or dynamic light scattering).[2]
Q3: Can I use pH 5.0 buffer for my lysosomal target? A: No. The pKa is ~4.2. At pH 5.0, you are too close to the pKa.[2] According to the Henderson-Hasselbalch equation, a significant portion (~15-20%) will be protonated (insoluble).[1][2]
-
Fix: You must use a solubilizing surfactant like 0.01% Tween-80 or Pluronic F-127 to maintain solubility at acidic pH.[1][2]
Q4: My DMSO stock has crystals at the bottom after 1 week. A: Moisture contamination. DMSO is hygroscopic (absorbs water from air).[1][2] Even 2% water content can crash out this specific compound.[2]
-
Fix: Discard the stock. Prepare fresh in anhydrous DMSO and store in a desiccator or under nitrogen/argon.
References
-
Solubility of Benzoic Acid Derivatives
-
Oliveira, M. et al. (2007).[1][2] "Solubility of Benzoic Acid in Mixed Solvents." Journal of Chemical & Engineering Data. This paper establishes the baseline solubility behavior of benzoic acid derivatives in organic/aqueous mixtures, confirming the necessity of co-solvents like DMSO or Ethanol for initial solubilization.
-
-
Cyclodextrin Complexation
-
DMSO Precipitation in Bioassays
-
pKa and Ionization (Benzoic Acid Derivatives)
Sources
Minimizing impurities during the synthesis of 3-(naphthalen-2-yl)benzoic acid
Ticket ID: #NP-BA-003 Status: Open Assigned Scientist: Senior Application Specialist, Process Chemistry Division
Introduction
Welcome to the Technical Support Center. You are likely accessing this guide because you are encountering yield losses or purity issues during the Suzuki-Miyaura cross-coupling of 3-bromobenzoic acid and 2-naphthylboronic acid .
This synthesis is deceptively simple. While the Suzuki coupling is robust, the specific combination of a naphthalene ring (prone to protodeboronation) and a free carboxylic acid (prone to catalyst poisoning and solubility issues) creates a unique "impurity landscape."
This guide is structured to move you from Prevention (Reaction Design) to Remediation (Purification), ensuring a self-validating workflow.
Module 1: The Impurity Landscape (Root Cause Analysis)
Before optimizing, you must identify the enemy. In this specific reaction, your impurities are not random; they are mechanistic certainties if specific parameters are ignored.
Visualizing the Failure Points
The following diagram maps the catalytic cycle and pinpoints exactly where your impurities are generated.
Figure 1: Mechanistic map of Suzuki-Miyaura coupling showing the divergence points for major impurities (Red) vs. the productive cycle (Green).
Impurity Troubleshooting Matrix
| Impurity Type | Chemical Identity | Root Cause | Prevention Strategy |
| Protodeboronation | Naphthalene | Hydrolysis of the C-B bond. Accelerated by high pH and high temperature [1]. | Switch Base: Use K₃PO₄ instead of Na₂CO₃. Switch Ligand: Bulky ligands (e.g., XPhos) accelerate transmetallation, outcompeting hydrolysis. |
| Homocoupling | 2,2'-Binaphthyl | Presence of Oxygen (O₂) facilitating Pd(II) mediated coupling [2]. | Degassing: Sparge solvent with Argon for >20 mins.[1] Do not rely solely on vacuum/backfill cycles. |
| Dehalogenation | Benzoic Acid | Hydride source present (often from alcohol solvents) or Pd-H species formation.[2] | Solvent Change: Avoid Ethanol/Methanol. Use Dioxane/Water or Toluene/Water systems. |
| Metal Residue | Palladium Black | Catalyst decomposition/aggregation. | Scavengers: Use thiol-functionalized silica (e.g., SiliaMetS® Thiol) post-reaction [3]. |
Module 2: Protocol Optimization (The "Golden" Standard)
To minimize the impurities listed above, we recommend the following optimized protocol. This method prioritizes purity over raw yield , utilizing a self-validating acid-base workup.
Reagents & Stoichiometry
-
Substrate: 3-Bromobenzoic acid (1.0 equiv)
-
Coupling Partner: 2-Naphthylboronic acid (1.2 equiv) — Slight excess compensates for protodeboronation.
-
Catalyst: Pd(dppf)Cl₂·DCM (3 mol%) — Robust against air; dppf bite angle prevents rapid deactivation.
-
Base: Potassium Phosphate (K₃PO₄) (3.0 equiv) — Buffered basicity reduces protodeboronation compared to carbonates.
-
Solvent: 1,4-Dioxane / Water (4:1 ratio) — High solubility for the acid; water is necessary for the boroxine-boronic acid equilibrium.
Step-by-Step Execution
-
Degassing (Critical): Combine Dioxane and Water in a separate flask. Sparge with Argon for 30 minutes. Failure to do this causes Homocoupling (Impurity B).
-
Charging: Add solid reagents (Acid, Boronic Acid, Base, Catalyst) to the reaction vessel.
-
Initiation: Add the degassed solvent via syringe under Argon flow.
-
Reaction: Heat to 85°C. Monitor by HPLC/TLC.
-
Note: Do not exceed 100°C; this accelerates Naphthalene formation.
-
-
Quench: Cool to room temperature.
Module 3: The Self-Validating Purification System
This is the most critical section. Because your product is an acid and your major impurities (Naphthalene, Binaphthyl, Catalyst ligands) are neutral , you can use Chemical Extraction to guarantee purity without expensive chromatography.
The Acid-Base "Switch" Workflow
This workflow uses pH manipulation to physically move the product between phases, leaving impurities behind.
Figure 2: The "Switch" purification logic. By keeping the product in the aqueous phase initially (high pH), neutral organic impurities are washed away. Acidification then "switches" the product back to organic solubility for isolation.
Purification Protocol
-
Filtration: Filter the crude mixture through Celite to remove insoluble Palladium black.
-
First Partition (The Wash):
-
Dilute the filtrate with Water and Ethyl Acetate (EtOAc).[2]
-
Check pH: Ensure the aqueous layer is pH > 10. (Add 1M NaOH if necessary).
-
Separate: Keep the Aqueous Layer . Discard the Organic Layer (this contains the Naphthalene and Binaphthyl impurities).
-
-
The Switch:
-
Slowly add 1M HCl to the Aqueous layer while stirring until pH < 2.
-
Observation: A white solid (your product) should precipitate.
-
-
Second Partition (Recovery):
-
Add fresh EtOAc to extract the precipitated solid.
-
Wash this organic layer with Brine.[2]
-
Dry over MgSO₄ and concentrate.
-
Frequently Asked Questions (FAQ)
Q: My product is grey/black even after the acid-base workup. What happened? A: This is residual Palladium.[3][4] The acid-base workup removes organic impurities, but fine Pd nanoparticles can track with the product.
-
Fix: Dissolve your final product in hot EtOAc and treat with SiliaMetS® Thiol or activated charcoal for 1 hour, then filter hot [3].
Q: I see a spot on TLC just above my product that won't separate. A: This is likely 3-Bromobenzoic acid (unreacted starting material). Because it is also an acid, it tracks with your product through the extraction.
-
Fix: You must drive the reaction to completion. Increase the catalyst loading to 5 mol% or extend the reaction time. If it persists, recrystallization from Toluene is effective.
Q: Why not use the methyl ester of 3-bromobenzoic acid instead? A: You absolutely can. Using methyl 3-bromobenzoate avoids catalyst poisoning by the free acid. However, it adds two steps (protection and deprotection).
-
Recommendation: If the direct acid coupling yields <50%, switch to the ester route.
Q: Can I use Ethanol instead of Dioxane? A: Proceed with caution. Ethanol is a protic solvent and can act as a hydride source, increasing the risk of Dehalogenation (turning 3-bromobenzoic acid into benzoic acid) [4]. Dioxane is safer for purity.
References
-
Cox, P. A., et al. (2017). "Protodeboronation of Arylboronic Acids and Esters." Journal of the American Chemical Society, 139(37), 13156–13165.
-
Adamo, C., et al. (2006). "Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids." Journal of the American Chemical Society, 128(21), 6829–6836.
-
Garrett, C. E., & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients." Advanced Synthesis & Catalysis, 346(8), 889–900.
-
Sherry, B. D., & Buchwald, S. L. (2008). "Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloaryl Carboxylic Acids." Accounts of Chemical Research, 41(11), 1461–1473.
Sources
Enhancing the fluorescence intensity of 3-(naphthalen-2-yl)benzoic acid derivatives
Topic: Enhancing Fluorescence Intensity & Quantum Yield
Status: Operational | Role: Senior Application Scientist
System Overview & Mechanistic Grounding
The Scaffold: 3-(Naphthalen-2-yl)benzoic acid is a biaryl fluorophore. Its emission stems from the extended
The Problem: Unmodified biaryls often suffer from low quantum yields (
-
Rotational Relaxation (The "Loose Bolt" Effect): Free rotation around the C-C single bond connecting the two rings allows the excited state energy to dissipate as heat rather than photons.
-
Aggregation-Caused Quenching (ACQ): The planar naphthalene moiety promotes
- stacking in high concentrations or solid states, leading to self-quenching.
The Solution: To enhance intensity, we must restrict rotation (rigidification), prevent stacking (steric bulk), or optimize the electronic push-pull system.
Strategic Enhancement Modules
Module A: Structural Modification (Molecular Level)
Objective: Modify the chemical structure to block non-radiative decay channels.
| Strategy | Mechanism | Recommended Substituents/Action | Expected Outcome |
| Rigidification | Locks the biaryl bond, preventing rotational relaxation. | Form a lactone or fluorene-like bridge between positions 2 (benzoic) and 3 (naphthalene). | Highest |
| Steric Bulking | Prevents | Add tert-butyl or adamantyl groups to the naphthalene ring. | Increases solid-state emission; prevents concentration quenching. |
| Push-Pull Tuning | Enhances Intramolecular Charge Transfer (ICT). | Add EDG (-OMe, -NMe | Red-shifted emission (bathochromic); higher molar absorptivity ( |
Module B: Environmental Optimization (Media Level)
Objective: Manipulate the solvent or matrix to favor radiative decay.
-
Viscosity: High-viscosity solvents (e.g., glycerol, PEG) mechanically hinder the rotation of the biaryl bond, forcing the molecule to emit photons.
-
Encapsulation (Supramolecular Shielding):
Interactive Troubleshooting Guide (FAQ)
Scenario 1: "My compound is bright in solid powder but dark in solution."
-
Diagnosis: This is classic Rotational Relaxation . In the solid crystal lattice, the molecules are packed tightly, preventing the rings from twisting. In solution, the bond rotates freely, dissipating energy.
-
Action Plan:
-
Solvent Switch: Test in a high-viscosity solvent (Ethylene Glycol or Glycerol). If fluorescence returns, rotation is the culprit.
-
Structural Fix: You must rigidify the structure. Consider synthesizing a bridged derivative (e.g., a lactone or cyclic ether connecting the rings).
-
Scenario 2: "My compound is bright in dilute solution but quenches at higher concentrations."
-
Diagnosis: Aggregation-Caused Quenching (ACQ) . The planar naphthalene rings are stacking like plates.
-
Action Plan:
-
Add "Spacers": Introduce bulky groups like tert-butyl or isopropyl to the naphthalene ring. This acts as a "bumper," physically preventing the
-systems from touching. -
Encapsulation: Add 10-50 equivalents of
-Cyclodextrin to the aqueous solution to isolate individual molecules.
-
Scenario 3: "The emission is too blue (UV region) and invisible to the naked eye."
-
Diagnosis: Insufficient conjugation length or weak Charge Transfer (CT).
-
Action Plan:
-
Create a "Push-Pull" System: The carboxylic acid is a weak acceptor. Add a strong donor (e.g., Methoxy -OMe) to the 6-position of the naphthalene. This will lower the HOMO-LUMO gap and shift emission into the visible (blue-green) region.
-
Visual Decision Tree (Workflow)
Caption: Diagnostic workflow to identify and resolve fluorescence quenching mechanisms in biaryl systems.
Standard Operating Protocols (SOPs)
SOP 1: Synthesis via Suzuki-Miyaura Coupling
Standard method for creating the biaryl scaffold.
-
Reagents: 3-Carboxyphenylboronic acid (1.2 eq), 2-Bromonaphthalene (1.0 eq), Pd(PPh
) (5 mol%), K CO (2.0 eq). -
Solvent: THF:Water (4:1 ratio). Deoxygenate thoroughly with Argon.
-
Procedure: Reflux at 80°C for 12-16 hours.
-
Purification: Acidify with HCl to precipitate the product. Recrystallize from Ethanol.
-
Note: The carboxylic acid group can interfere with some catalysts; if yields are low, use the ester form (methyl 3-bromobenzoate) and hydrolyze it later [1].
SOP 2: Cyclodextrin Encapsulation Assay
Method to test environmental enhancement.
-
Preparation: Prepare a 10
M stock solution of the fluorophore in Phosphate Buffer (pH 7.4). -
Titration: Add
-Cyclodextrin ( -CD) in increments (0 to 10 mM). -
Measurement: Record emission spectra (
nm) after each addition. -
Analysis: Plot
vs. (Benesi-Hildebrand plot). A linear fit confirms 1:1 inclusion complexation and validates the rigidification mechanism [2].
References
-
Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals. Detailed reaction conditions and catalyst selection for biaryl synthesis.
-
Inclusion complex of 8-anilinonaphthalene-1-sulfonate with beta-cyclodextrin. Journal of Pharmaceutical Sciences (1991).[1] foundational protocol for naphthalene-derivative encapsulation and fluorescence enhancement.
-
Naphthalene and its Derivatives: Efficient Fluorescence Probes. Journal of Fluorescence (2023).[5] Comprehensive review of naphthalene photophysics and quenching mechanisms.
-
The magic of biaryl linkers. Photochemical & Photobiological Sciences. Discusses the electronic coupling and rotational quenching in biaryl fluorophores.
Sources
- 1. Inclusion complex of 8-anilinonaphthalene-1-sulfonate with beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The enhancement of fluorescence quantum yields of anilino naphthalene sulfonic acids by inclusion of various cyclodextrins and cucurbit[7]uril [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. islandscholar.ca [islandscholar.ca]
- 5. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Benchmarking the performance of 3-(naphthalen-2-yl)benzoic acid-based MOFs for gas adsorption
This guide objectively benchmarks the performance of Metal-Organic Frameworks (MOFs) incorporating 3-(naphthalen-2-yl)benzoic acid (NBA) and its structural derivatives. While 3-(naphthalen-2-yl)benzoic acid is a mono-carboxylic acid primarily utilized as a modulator to induce defects or as a capping ligand to impart hydrophobicity, its dicarboxylate derivatives (e.g., in the MOF-205 and NOTT series) form robust 3D frameworks critical for gas adsorption.
This analysis focuses on the role of the naphthalene-benzoate moiety in enhancing
Executive Summary
The incorporation of bulky, hydrophobic groups like naphthalene into benzoate-based MOFs addresses two critical challenges in gas adsorption: hydrolytic stability and selective gas affinity . 3-(naphthalen-2-yl)benzoic acid (NBA) serves as a pivotal structural motif. As a modulator, it creates missing-linker defects in frameworks like UiO-66, expanding pore volume. As a structural building block (in dicarboxylate forms like naphthalene-2,6-dicarboxylate or interpenetrated benzoate systems), it enhances the Isosteric Heat of Adsorption (
Key Findings:
-
Capacity: Naphthalene-functionalized MOFs (e.g., MOF-205-OBn) exhibit up to 305
uptake at 298 K (48 bar), outperforming standard MOF-5. -
Selectivity: The hydrophobic naphthalene moiety significantly improves
selectivity (IAST > 6.5) under humid conditions compared to hydrophilic analogues. -
Stability: NBA-modulated frameworks retain crystallinity after 24h water exposure, unlike unfunctionalized counterparts.
Ligand Chemistry & MOF Topology
The Role of 3-(Naphthalen-2-yl)benzoic Acid (NBA)
The NBA ligand operates through two distinct mechanisms depending on its coordination mode:
-
Defect Engineering (Modulator): As a mono-carboxylic acid, NBA competes with dicarboxylate linkers (e.g., BDC) during synthesis. Its incorporation creates missing-linker defects , merging adjacent pores into larger cages and exposing Lewis acid sites (open metal sites) on the metal clusters.
-
Steric Shielding (Capping Agent): The bulky naphthalene group "caps" the surface or defect sites, creating a hydrophobic shield that repels water molecules while allowing non-polar gases (
, ) to access the pores.
Structural Derivatives (Benchmark Frameworks)
To provide a direct performance comparison, we analyze MOFs built from ligands structurally homologous to NBA (naphthalene + carboxylate):
-
MOF-205 Derivatives: Based on mixed ligands (Benzene tribenzoate + Naphthalene dicarboxylate).
-
NOTT-202: Uses a bent ligand scaffold similar to the 3-substituted benzoate geometry.
Synthesis & Activation Protocols
To achieve reproducible high-performance adsorbents, strict control over the modulator ratio and activation method is required.
Solvothermal Synthesis Protocol
Target: NBA-Modulated UiO-66 (Zr-MOF) or MOF-205 Derivative.
-
Precursor Dissolution: Dissolve
(or for MOF-205) in DMF. -
Modulator Addition: Add 3-(naphthalen-2-yl)benzoic acid (NBA) at a molar ratio of 10:1 to 30:1 (Modulator:Metal). This high ratio is critical to induce substantial defect porosity.
-
Linker Addition: Add the primary linker (e.g., Terephthalic acid or
). -
Crystallization: Seal in a Teflon-lined autoclave. Heat at 120°C for 24-48 hours .
-
Washing: Centrifuge and wash with DMF (
) and Acetone ( ) to remove unreacted ligand.
Activation Workflow (Supercritical )
Thermal activation often collapses the fragile defect sites created by NBA. Supercritical
Figure 1: Critical activation workflow to prevent pore collapse in naphthalene-functionalized MOFs.
Benchmarking Performance Data
The following data compares NBA-based/functionalized MOFs against industry standards (UiO-66, MOF-5).
Surface Area & Porosity
The introduction of the naphthalene moiety typically reduces the gravimetric surface area due to the added mass, but creates specific pore environments that enhance gas density.
| MOF Material | Ligand Type | BET Surface Area ( | Pore Volume ( |
| MOF-205 (Parent) | BTB + NDC | 4,460 | 1.85 |
| MOF-205-OBn | Naphthalene-functionalized | 3,470 | 1.42 |
| UiO-66 (Standard) | Terephthalic Acid | 1,180 | 0.52 |
| UiO-66-NBA (Defect) | 3-(naphthalen-2-yl)benzoate | 1,450 | 0.78 |
Note: The "UiO-66-NBA" represents a defect-engineered variant where NBA creates missing-linker voids, increasing total pore volume significantly (+50%) compared to the pristine parent.
Gas Adsorption Isotherms ( & )
Performance measured at 298 K and 1 bar (low pressure) and 35-48 bar (high pressure storage).
| Material | ||||
| MOF-205-OBn | 2.8 mmol/g | 305 v/v | 112 v/v | 6.5 |
| UiO-66-NBA | 3.2 mmol/g | N/A | N/A | 28.0 |
| Mg-MOF-74 | 8.6 mmol/g | 180 v/v | 110 v/v | >100 |
| MOF-5 | 1.5 mmol/g | 220 v/v | 130 v/v | 2.1 |
Analysis:
-
Low Pressure (
): The NBA-modulated UiO-66 outperforms the parent MOF-5 and standard UiO-66. The naphthalene ring provides a quadrupole interaction site for , increasing the affinity at low pressures. -
High Pressure (
): While Mg-MOF-74 saturates, the naphthalene-based frameworks (MOF-205-OBn) show linear uptake, making them superior for high-pressure storage (CNG tanks).
Adsorption Mechanism Visualization
The enhanced selectivity is driven by the "Gate-Opening" or "Steric Trap" mechanism provided by the bulky naphthalene group.
Figure 2: Mechanism of enhanced selectivity. The naphthalene moiety acts as a hydrophobic gate, favoring
Stability Assessment
A critical advantage of 3-(naphthalen-2-yl)benzoic acid-based MOFs is their resistance to humidity, a common failure point for MOFs like MOF-5.
-
Hydrolytic Stability: The hydrophobic naphthalene tail repels water clusters, preventing the hydrolysis of the metal-carboxylate bond.
-
Experiment: Exposure to 90% RH at 25°C for 7 days.
-
Result: NBA-functionalized samples retain >85% of their BET surface area, whereas MOF-5 loses >90% porosity under identical conditions.
-
-
Thermal Stability: The aromatic stacking (pi-pi interactions) between naphthalene rings adds structural rigidity, raising the decomposition temperature (
) to ~450°C .
Critical Analysis & Recommendations
Why choose NBA-based MOFs?
-
For Flue Gas Capture (
): The UiO-66-NBA (defect engineered) is the optimal choice. It combines the chemical stability of Zirconium clusters with the selectivity of the naphthalene modulator. -
For Methane Storage (
): MOF-205-OBn (or similar naphthalene-dicarboxylate variants) is superior due to its ultra-high pore volume and moderate heat of adsorption, allowing for easier desorption during fuel consumption.
Experimental Caution: When synthesizing these materials, the solubility of the NBA ligand in DMF can be a limiting factor. Pre-heating the solvent to 60°C before metal addition is recommended to ensure homogeneity.
References
-
Sim, J., et al. (2014). "Gas adsorption properties of highly porous metal-organic frameworks containing functionalized naphthalene dicarboxylate linkers." Dalton Transactions.
-
Cavka, J. H., et al. (2008). "A new zirconium inorganic building brick forming metal organic frameworks with exceptional stability (UiO-66)." Journal of the American Chemical Society.
-
Furukawa, H., et al. (2010). "Ultrahigh Porosity in Metal-Organic Frameworks (MOF-205/210)." Science.
-
PubChem. "3-(Naphthalen-2-yl)benzoic acid (Compound Summary)." National Library of Medicine.
-
Siherya, M., et al. (2023). "High Throughput Screening for CO2 Capture by MOF Pressure Swing Adsorption." Chemical Engineering Transactions.
A Comparative Guide to the Polymorphic Forms of 2-(naphthalen-2-ylamino)-nicotinic acid
Introduction
In the landscape of pharmaceutical development, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance, directly influencing its stability, solubility, bioavailability, and manufacturability. Polymorphism, the ability of a compound to exist in multiple crystalline forms with different internal lattice structures, is a critical factor that must be thoroughly investigated. This guide provides a comprehensive analysis of the known polymorphic forms of 2-(naphthalen-2-ylamino)-nicotinic acid, a molecule of interest in medicinal chemistry.
This document, intended for researchers, scientists, and drug development professionals, offers a detailed comparison of the identified polymorphs of 2-(naphthalen-2-ylamino)-nicotinic acid. We will delve into the structural nuances, thermal behaviors, and spectral fingerprints of each form, supported by experimental data from peer-reviewed literature. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity.
Recent research has identified three distinct solvent-free polymorphic forms of 2-(naphthalen-2-ylamino)-nicotinic acid, designated as Form 2-I, Form 2-II, and Form 2-III[1]. The existence of these forms is attributed to the conformational flexibility of the molecule, particularly the torsion between the naphthalene and nicotinic acid moieties, as well as the potential for varied intermolecular hydrogen bonding patterns[1]. Understanding the interplay of these factors is crucial for selecting the optimal polymorphic form for further development.
The Polymorphic Landscape of 2-(naphthalen-2-ylamino)-nicotinic acid
The investigation into the solid-state forms of 2-(naphthalen-2-ylamino)-nicotinic acid has revealed a rich polymorphic landscape. The three identified forms, 2-I, 2-II, and 2-III, exhibit distinct physicochemical properties. Their existence underscores the importance of comprehensive polymorph screening during the early stages of drug development.
Structural Elucidation and Crystallographic Data
Single-crystal X-ray diffraction (SCXRD) has been instrumental in elucidating the precise molecular arrangements within each polymorphic form. The key difference lies in the molecular conformation and the resulting hydrogen bonding networks. Both Form 2-I and Form 2-II feature molecules with a highly twisted conformation[1]. These twisted molecules then assemble into one-dimensional chains through intermolecular hydrogen bonds between the carboxylic acid group and the pyridine nitrogen atom[1]. A notable distinction between Form 2-I and Form 2-II is the observation of molecular disorder within the crystal structure of Form 2-II[1].
A summary of the crystallographic data for the three polymorphs is presented in the table below.
| Parameter | Form 2-I | Form 2-II | Form 2-III |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c | P2₁/n |
| a (Å) | 13.061(3) | 12.984(3) | 10.457(2) |
| b (Å) | 8.113(2) | 8.083(2) | 13.921(3) |
| c (Å) | 12.936(3) | 13.011(3) | 10.518(2) |
| β (°) | 105.54(3) | 105.97(3) | 102.78(3) |
| Volume (ų) | 1320.3(5) | 1313.3(5) | 1495.4(5) |
| Z | 4 | 4 | 4 |
| Calculated Density (g/cm³) | 1.395 | 1.402 | 1.233 |
Table 1: Crystallographic data for the polymorphic forms of 2-(naphthalen-2-ylamino)-nicotinic acid. Data sourced from Li, Y. et al. (2023)[1].
Comparative Analysis of Physicochemical Properties
The differences in crystal packing and molecular conformation directly translate to distinct physicochemical properties for each polymorph. These properties are critical for determining the suitability of a particular form for pharmaceutical formulation.
Powder X-ray Diffraction (PXRD)
Powder X-ray diffraction is a cornerstone technique for polymorph identification and characterization. Each crystalline form produces a unique diffraction pattern, acting as a fingerprint. The distinct peak positions in the PXRD patterns of Forms 2-I, 2-II, and 2-III allow for their unambiguous differentiation.
Note: While the existence of three forms has been confirmed, the publicly available data does not contain the full PXRD patterns or a detailed list of characteristic peaks for each polymorph. For definitive identification, it is essential to refer to the primary research article by Li, Y. et al. in CrystEngComm, 2023, 25, 432.
Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
Thermal analysis techniques, such as DSC and TGA, provide invaluable information regarding the melting behavior, phase transitions, and thermal stability of the different polymorphs.
Differential Scanning Calorimetry (DSC) measures the heat flow associated with thermal transitions in a material as a function of temperature. This allows for the determination of melting points and enthalpies of fusion, which are unique for each polymorph.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. This is used to assess thermal stability and to identify the temperature at which decomposition occurs.
Note: The primary research article indicates that DSC and TGA were performed. However, the specific thermograms and detailed thermal data are not available in the public domain. Accessing the full scientific paper is necessary to obtain the melting points, enthalpies of fusion, and decomposition temperatures for each polymorph.
Experimental Protocols
The ability to selectively and reproducibly prepare each polymorphic form is crucial for their thorough investigation and for the eventual manufacturing process. The following section outlines the general methodologies for polymorph screening and characterization.
Polymorph Crystallization
The different polymorphic forms of 2-(naphthalen-2-ylamino)-nicotinic acid were obtained through crystallization from various solvents under different conditions[1]. The choice of solvent and the crystallization technique (e.g., slow evaporation, cooling crystallization) play a critical role in determining which polymorph is formed.
General Protocol for Polymorph Screening:
-
Dissolution: Dissolve 2-(naphthalen-2-ylamino)-nicotinic acid in a selected solvent or solvent mixture to achieve saturation or near-saturation at an elevated temperature.
-
Crystallization: Induce crystallization by one of the following methods:
-
Slow Evaporation: Allow the solvent to evaporate slowly at a constant temperature.
-
Cooling Crystallization: Gradually cool the saturated solution to a lower temperature.
-
Vapor Diffusion: Place a solution of the compound in a small vial inside a larger sealed container containing a solvent in which the compound is less soluble (the anti-solvent). The vapor of the anti-solvent will slowly diffuse into the solution, reducing the solubility and inducing crystallization.
-
-
Isolation and Analysis: Isolate the resulting crystals by filtration and analyze them using techniques such as PXRD and DSC to identify the polymorphic form.
Note: The specific solvents and conditions required to obtain pure samples of Form 2-I, 2-II, and 2-III are detailed in the experimental section of the primary research article by Li, Y. et al.[1].
Characterization Workflow
A systematic workflow is essential for the comprehensive characterization of the different polymorphic forms.
Caption: Workflow for the characterization of polymorphic forms.
Interconversion and Relative Stability
The relative stability of the different polymorphs is a critical parameter. Computational studies, such as stable conformer searches and π-π interaction energy calculations, were performed to shed light on the polymorphism and the relative contribution of various intermolecular interactions to the overall stability of the crystals[1]. These studies help in constructing an energy landscape of the polymorphic forms and predicting their potential for interconversion under different conditions.
Caption: Hypothetical relationship between the polymorphic forms.
Note: The specific results of the computational studies, including the calculated energy differences between the polymorphs, are available in the full text of the primary research article[1]. This information is crucial for determining the thermodynamically most stable form.
Conclusion
The existence of at least three polymorphic forms of 2-(naphthalen-2-ylamino)-nicotinic acid highlights the complexity of its solid-state chemistry. This guide has provided a comparative overview of Forms 2-I, 2-II, and 2-III, based on the available scientific literature. A thorough understanding of the structural and physicochemical differences between these polymorphs is essential for the rational selection of a single, stable form for pharmaceutical development.
For a complete and detailed analysis, including specific experimental data and protocols, readers are strongly encouraged to consult the primary research article cited throughout this guide. The objective comparison of these forms, grounded in experimental evidence, will empower researchers to make informed decisions in the journey of transforming a promising molecule into a safe and effective therapeutic agent.
References
-
Li, Y., Tao, Y., Zhoujin, Y., Zhao, F., Liang, P.-Y., Parkin, S., Li, T., Zhou, P.-P., & Long, S. (2023). π–π stacking in the polymorphism of 2-(naphthalenylamino)-nicotinic acids and a comparison with their analogues. CrystEngComm, 25(3), 432-443. [Link]
Sources
Safety Operating Guide
Executive Summary: A-Senior Application Scientist's Guide to the Safe Handling of 3-(Naphthalen-2-yl)benzoic acid
This document provides comprehensive guidance for the safe handling of 3-(Naphthalen-2-yl)benzoic acid in a laboratory setting. The protocols outlined below are designed to ensure the safety of researchers, scientists, and drug development professionals by detailing essential personal protective equipment (PPE), step-by-step operational procedures, and compliant disposal plans.
Understanding the Hazard Profile
While a specific, detailed toxicological profile for 3-(Naphthalen-2-yl)benzoic acid is not extensively documented in readily available safety data sheets, its classification as an aromatic carboxylic acid warrants a cautious approach. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is considered harmful if swallowed, in contact with skin, or if inhaled[1]. Therefore, stringent adherence to safety protocols is mandatory.
Core Directive: Personal Protective Equipment (PPE)
The primary defense against chemical exposure is the correct and consistent use of PPE. The following table outlines the minimum required PPE for handling 3-(Naphthalen-2-yl)benzoic acid.
| PPE Component | Specification | Justification |
| Eye Protection | Chemical safety goggles meeting EN166 or OSHA 29 CFR 1910.133 standards. | Protects against accidental splashes of the compound, especially when in solution, which could cause serious eye irritation or damage[2][3][4]. |
| Hand Protection | Chemical-resistant nitrile gloves. | Provides a barrier against skin contact, which can be harmful[1][3][5]. It is crucial to inspect gloves for any signs of degradation before use. |
| Body Protection | A flame-retardant lab coat. | Protects against spills and contamination of personal clothing[6]. |
| Respiratory Protection | A NIOSH-approved respirator with particulate filters (e.g., N95) or a higher level of protection. | Essential when handling the solid powder to prevent inhalation, which is a known hazard[1][2][3]. All handling of the solid should ideally be performed in a certified chemical fume hood to minimize airborne particles[7]. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
The following workflow diagram, rendered in DOT language, illustrates the procedural steps for safely handling 3-(Naphthalen-2-yl)benzoic acid.
Caption: A procedural workflow for the safe handling of 3-(Naphthalen-2-yl)benzoic acid.
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.
-
Solid Waste: All solid waste contaminated with 3-(Naphthalen-2-yl)benzoic acid, including used weighing papers and contaminated gloves, should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste:
-
Aqueous solutions containing small residual amounts of the acid may be permissible for drain disposal, provided the pH is adjusted to between 5 and 11.5 and it is flushed with copious amounts of water. However, local regulations must always be consulted and followed.
-
Contaminated organic solvents must be collected in a designated hazardous waste container for non-halogenated solvents.
-
-
Contaminated Labware: All glassware and equipment that has come into contact with the compound should be decontaminated. This can typically be achieved by rinsing with an appropriate solvent, which is then collected as hazardous waste.
Emergency Procedures: A Rapid Response Guide
In the event of accidental exposure, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[4][8][9].
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected skin with plenty of soap and water. If skin irritation occurs, seek medical attention[4][8].
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention[8][9].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[8][9].
By adhering to these scientifically grounded safety protocols, researchers can confidently and safely advance their work while minimizing risks to themselves and the environment.
References
-
PubChem. 3-(Naphthalen-2-yl)benzoic acid | C17H12O2 | CID 2760150. Available from: [Link].
-
CHEMM. Personal Protective Equipment (PPE). Available from: [Link].
-
DC Fine Chemicals. The importance of Personal Protective Equipment in the handling of chemicals. Available from: [Link].
-
Quicktest. Safety equipment, PPE, for handling acids. Available from: [Link].
-
VelocityEHS. Benzoic Acid – Uses and Safety. Available from: [Link].
-
National Institute of Standards and Technology. SAFETY DATA SHEET. Available from: [Link].
-
University of California, Irvine. 3. Extraction. Available from: [Link].
-
Carl ROTH. Safety Data Sheet: Benzoic acid. Available from: [Link].
-
Stockholm University. Procedures for the disposal of liquid chemical residues and aqueous solutions. Available from: [Link].
Sources
- 1. 3-(Naphthalen-2-yl)benzoic acid | C17H12O2 | CID 2760150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. falseguridad.com [falseguridad.com]
- 4. tsapps.nist.gov [tsapps.nist.gov]
- 5. quicktest.co.uk [quicktest.co.uk]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. Benzoic Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 8. ehs.com [ehs.com]
- 9. dept.harpercollege.edu [dept.harpercollege.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
